2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile
Description
2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a tetrahydro-pyridine ring. The amino and cyano substituents at positions 2 and 3, respectively, confer unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-5-6-8(10)11-7-3-1-2-4-12(6)7/h1-4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKALFRAZAOVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2C#N)N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridine with suitable aldehydes and nitriles under reflux conditions. The reaction is often carried out in ethanol or other suitable solvents, with the use of catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The removal of by-products and purification of the final product are critical steps in the industrial process to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol, methanol, or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[1,2-a]pyridine-3-carboxylic acids, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydroimidazo[1,2-a]pyridine possess notable antimicrobial properties against various pathogens. For example, certain synthesized compounds demonstrated IC50 values as low as 6 nM against Trypanosoma brucei rhodesiense and Plasmodium falciparum .
- Orexin Receptor Antagonism : The compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are implicated in sleep disorders and stress-related syndromes. This suggests potential applications in treating insomnia and anxiety disorders .
- Inhibition of Heparanase-1 : Recent findings indicate that tetrahydroimidazo[1,2-a]pyridine derivatives can inhibit heparanase-1 (HPSE1), an enzyme involved in cancer metastasis. Compounds with enhanced selectivity for HPSE1 over other enzymes have shown promising therapeutic potential .
Therapeutic Uses
Given its diverse biological activities, 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile could be utilized in various therapeutic contexts:
- Treatment of Sleep Disorders : As an orexin receptor antagonist, it may help manage conditions like insomnia by modulating sleep-wake cycles .
- Antiparasitic Treatments : The compound's efficacy against Trypanosoma and Plasmodium species positions it as a potential candidate for developing new antiparasitic drugs .
- Cancer Therapy : By inhibiting heparanase-1 activity, it could contribute to cancer treatment strategies aimed at preventing metastasis .
Case Studies
Several studies have documented the applications of this compound:
| Study | Findings | Implications |
|---|---|---|
| Jenck et al. (2007) | Demonstrated that orexin antagonists can enhance sleep duration in rat models | Potential for developing sleep aids |
| Research on diamidines (2004) | Showed strong DNA affinities and low IC50 values against parasites | Suggests use in treating parasitic infections |
| Recent HPSE1 inhibition studies (2024) | Identified compounds with high selectivity for HPSE1 with potent inhibitory activity | Promising for cancer metastasis prevention |
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death. In anticancer research, the compound may interfere with signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Structure Differences: The target compound’s imidazo[1,2-a]pyridine core distinguishes it from pyrrole derivatives (e.g., 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile), which lack fused bicyclic systems .
Functional Group Impact: The 3-cyano group in the target compound is critical for hydrogen bonding and dipole interactions, similar to cyano-substituted analogs in and . Carboxylate esters (e.g., and ) improve solubility but reduce reactivity compared to nitriles .
Spectroscopic Characterization
- NMR and IR Data: The diethyl derivative () was characterized by distinct $ ^1H $ NMR signals for aromatic protons (δ 7.2–8.1 ppm) and ester groups (δ 4.3–4.5 ppm), while IR confirmed carbonyl (1700 cm$ ^{-1} $) and nitrile (2200 cm$ ^{-1} $) stretches . Similar techniques would apply to the target compound, with expected $ ^1H $ NMR signals for the tetrahydro-pyridine ring (δ 1.5–2.5 ppm) and amino protons (δ 5.0–6.0 ppm).
Biological Activity
2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties and mechanisms of action associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.20 g/mol. The structure features a bicyclic imidazo-pyridine core that is known to exhibit diverse pharmacological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A study indicated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibited selective inhibition of heparanase-1 (HPSE1), an enzyme implicated in tumor progression and metastasis. Compounds designed from this scaffold showed enhanced selectivity and potency against HPSE1 compared to other glucuronidases, suggesting a promising therapeutic application in cancer treatment .
Inhibition of Kinase Activity
The imidazo[1,2-a]pyridine derivatives have been reported to act as inhibitors of various kinases involved in cancer signaling pathways. For instance, compounds derived from this class have demonstrated activity against kinases such as PI3K and mTOR, which are crucial for cell proliferation and survival .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have shown that it possesses inhibitory effects against several bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Study 1: Heparanase Inhibition
A notable case study focused on the synthesis and evaluation of tetrahydroimidazo[1,2-a]pyridine derivatives for their HPSE1 inhibitory activity. The lead compound showed a significant reduction in HPSE1 activity with an IC50 value in the low micromolar range. This finding supports the hypothesis that modifications to the imidazo-pyridine structure can enhance selectivity and potency against specific targets in cancer therapy .
Case Study 2: Antimicrobial Screening
In another study assessing antimicrobial efficacy, various derivatives were screened against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the core structure improved activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Research Findings
A collection of research findings demonstrates the versatility of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
